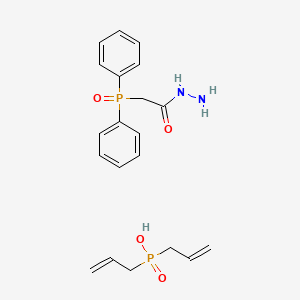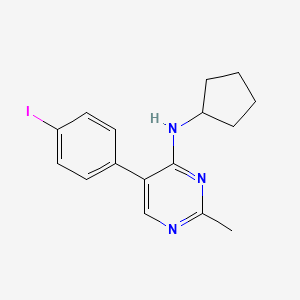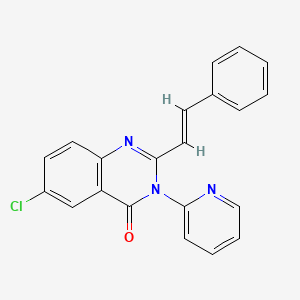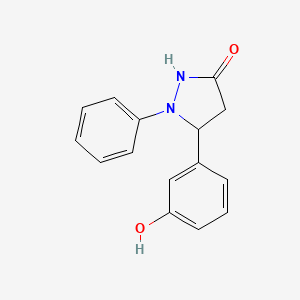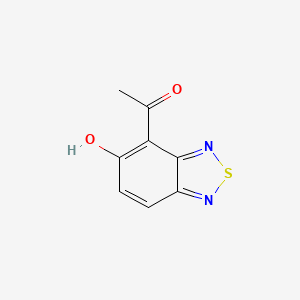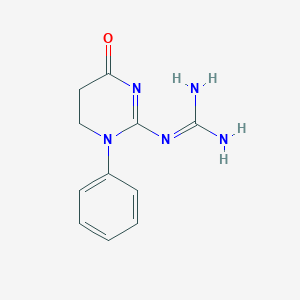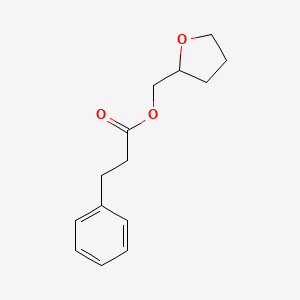
Tetrahydro-2-furanylmethyl 3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2-furanylmethyl 3-phenylpropanoate: is an organic compound with the molecular formula C14H18O3 . It is a derivative of 3-phenylpropanoic acid, where the carboxyl group is esterified with tetrahydro-2-furanylmethyl alcohol. This compound is known for its unique structural features, which include a tetrahydrofuran ring and a phenylpropanoate moiety.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of tetrahydro-2-furanylmethyl 3-phenylpropanoate typically involves the esterification of 3-phenylpropanoic acid with tetrahydro-2-furanylmethyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Microbial Biotransformation: Another method involves the use of microbial biotransformation, where specific strains of microorganisms are employed to catalyze the esterification process.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency of the process.
化学反応の分析
Types of Reactions:
Oxidation: Tetrahydro-2-furanylmethyl 3-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and amines are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-phenylpropanoic acid derivatives.
Reduction: Tetrahydro-2-furanylmethyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Chiral Building Blocks: Tetrahydro-2-furanylmethyl 3-phenylpropanoate is used as a precursor in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: This compound is used in studies involving esterases and lipases to understand enzyme-substrate interactions and enzyme kinetics.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various drug molecules, particularly those targeting metabolic and inflammatory pathways.
Industry:
作用機序
The mechanism of action of tetrahydro-2-furanylmethyl 3-phenylpropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-phenylpropanoic acid, which then exerts its effects by modulating various biochemical pathways. The tetrahydrofuran ring enhances the compound’s stability and bioavailability, making it more effective in its applications .
類似化合物との比較
Ethyl 3-phenylpropanoate: Similar ester structure but with an ethyl group instead of tetrahydro-2-furanylmethyl.
Methyl 3-phenylpropanoate: Another ester with a methyl group.
3-Phenylpropanoic acid: The parent acid without esterification.
Uniqueness:
Structural Features: The presence of the tetrahydrofuran ring in tetrahydro-2-furanylmethyl 3-phenylpropanoate provides unique steric and electronic properties that are not present in its simpler analogs.
Enhanced Stability: The tetrahydrofuran ring contributes to the compound’s enhanced stability and resistance to hydrolysis compared to other esters.
特性
CAS番号 |
4647-36-3 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
oxolan-2-ylmethyl 3-phenylpropanoate |
InChI |
InChI=1S/C14H18O3/c15-14(17-11-13-7-4-10-16-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
InChIキー |
VWYOSIFUYWYWEN-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)COC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)

![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)

